2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-25(2)16-30-22-13-12-20(15-21(22)27-24(25)29)26-23(28)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCVLAFHWAZFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on various research findings.
Synthesis
The synthesis of the compound involves several steps including the reaction of biphenyl derivatives with tetrahydrobenzo[b][1,4]oxazepin intermediates. The detailed synthetic pathway typically includes:
- Starting Materials : Biphenyl derivatives and tetrahydrobenzo[b][1,4]oxazepin.
- Reagents : Common reagents include palladium catalysts and bases like cesium carbonate.
- Yield : The final product is usually obtained with moderate yields (around 45% in some studies) after purification processes such as column chromatography.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Anticancer Activity
Research indicates that derivatives similar to 2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide exhibit significant anticancer properties. For instance:
- Cell Lines Tested : Compounds have been tested against various human cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).
- IC50 Values : Some derivatives show IC50 values in the low micromolar range (e.g., IC50 = 0.096 μM against EGFR) indicating potent activity against specific cancer targets .
Antimicrobial and Anti-inflammatory Effects
The compound has also been evaluated for its antimicrobial and anti-inflammatory activities:
- Antimicrobial Testing : Studies have shown that certain derivatives possess considerable inhibitory effects against bacterial strains.
- Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing inflammation markers in vitro.
The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit enzymes associated with cancer progression.
- Modulation of Signaling Pathways : Research suggests that these compounds may interfere with signaling pathways critical for tumor growth and survival.
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study on a derivative showed significant tumor reduction in xenograft models when administered at specific dosages.
- Case Study 2 : In vitro studies revealed high selectivity towards cancer cells with minimal cytotoxicity to normal cells.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 373.46 g/mol |
| Anticancer IC50 (MCF7) | 0.096 μM |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anti-inflammatory Efficacy | Significant reduction in inflammation markers |
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
Key analogs differ in substituents on the benzoxazepin ring and the aryl-acetamide moiety:
Physicochemical Properties
- Water Solubility : Compound 9 (fluoro-biphenyl analog) exhibited moderate solubility in water (50 mg/mL equilibrium solubility via HPLC) . The target compound’s biphenyl group likely reduces solubility compared to chlorophenyl or naphthyl analogs due to increased hydrophobicity.
- Melting Point: Analogs with halogen substituents (e.g., 4-chlorophenyl, m.p. N/A) often show higher melting points than non-halogenated derivatives due to stronger intermolecular forces. The fluoro-biphenyl analog has a m.p. of 96–100°C , suggesting similar trends for the target compound.
Spectroscopic Data Comparison
- 1H-NMR :
- 13C-NMR :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
